molecular formula C22H29NO2 B2564594 4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol CAS No. 375856-62-5

4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol

Cat. No. B2564594
CAS RN: 375856-62-5
M. Wt: 339.479
InChI Key: WVZSEUPGUDIELE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Chemical Reactions Analysis

The chemical reactions involving similar compounds are complex and can involve multiple steps. For instance, the synthesis of similar compounds often involves reductive amination, a reaction that involves the conversion of a carbonyl group to an amine via an intermediate imine .

Scientific Research Applications

NMDA Receptor Antagonism

One significant area of application for this compound involves its role as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor. Studies have shown that derivatives of this compound, particularly those involved in modifying the partial dopamine type 2 receptor agonist properties, exhibit selective antagonism towards the NMDA receptor subunits. These properties suggest potential applications in neurological research and the development of therapies for conditions associated with NMDA receptor dysfunction, such as neurodegenerative diseases and neuropathic pain (Borza et al., 2007), (Wright et al., 2001).

Antifungal and Antimicrobial Activities

Another area of application is in the antimicrobial and antifungal domains. Phenolic compounds, including those related to the given chemical structure, have demonstrated bioactivity against a variety of microbial and fungal pathogens. This suggests their potential utility in developing new antimicrobial agents or in agricultural applications where fungal pathogens are a concern. The specific bioactivities of these compounds, including their interaction with biological targets like human serum albumin, further underline their potential in medicinal chemistry and drug design (Shaikh et al., 2014).

Interaction with Biological Macromolecules

The interaction of phenolic acids and their derivatives with human serum albumin (HSA) is another area of research. These studies offer insights into the structure-affinity relationships and the effects of these interactions on antioxidant activity. Understanding these interactions is crucial for drug development, as it affects the bioavailability and efficacy of potential therapeutics. The research into these interactions suggests avenues for optimizing the pharmacokinetic properties of drugs based on such phenolic compounds (Zhang et al., 2018).

Fluorescence and Sensing Applications

Some derivatives have been explored for their fluorescence properties, offering potential applications in bioimaging, diagnostic assays, and as fluorescent probes for various ions and molecules. The ability to modify the fluorescence intensity and wavelength through structural modifications of these compounds enables the design of specific probes for biological and chemical sensing applications (Halder et al., 2018).

Future Directions

The future directions for research on “4-(3-(4-Benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl)phenol” and similar compounds could involve further exploration of their synthesis, characterization, and potential applications in the pharmaceutical industry .

properties

IUPAC Name

4-[3-(4-benzylpiperidin-1-yl)-1-hydroxy-2-methylpropyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-17(22(25)20-7-9-21(24)10-8-20)16-23-13-11-19(12-14-23)15-18-5-3-2-4-6-18/h2-10,17,19,22,24-25H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZSEUPGUDIELE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCC(CC1)CC2=CC=CC=C2)C(C3=CC=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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